Spectroscopic Data for 2-Chloro-4-fluoro-5-iodophenol: A Technical Guide for Researchers
Spectroscopic Data for 2-Chloro-4-fluoro-5-iodophenol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-fluoro-5-iodophenol, a halogenated phenol of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide emphasizes the rationale behind experimental choices and provides a framework for the interpretation of spectral data, ensuring scientific integrity and practical applicability.
Introduction
2-Chloro-4-fluoro-5-iodophenol (CAS No. 148254-33-5) is a polysubstituted aromatic compound. Its unique substitution pattern, featuring three different halogen atoms and a hydroxyl group on a benzene ring, gives rise to distinct spectroscopic features. Accurate characterization of this molecule is paramount for its application in synthetic protocols and for understanding its role in medicinal chemistry. This guide will systematically explore the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data pertinent to this molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. For 2-Chloro-4-fluoro-5-iodophenol, electron ionization (EI) is a suitable method for generating a detailed mass spectrum, providing both the molecular weight and valuable structural information through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of 2-Chloro-4-fluoro-5-iodophenol is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M•+).[1]
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Presentation: Predicted Mass Spectrum
| m/z (Predicted) | Relative Intensity | Proposed Fragment |
| 272/274 | High | [M]•+ (Molecular ion peak with isotopic pattern for Cl) |
| 145/147 | Moderate | [[M - I]•+ |
| 117/119 | Moderate | [[M - I - CO]•+ |
| 88 | Low | [[C4H2FO]+ |
Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.
Interpretation of the Mass Spectrum
The molecular ion peak is expected at m/z 272, corresponding to the molecular weight of 2-Chloro-4-fluoro-5-iodophenol with the ³⁵Cl isotope. The presence of a peak at m/z 274 with roughly one-third the intensity will confirm the presence of a single chlorine atom.
The fragmentation of halogenated aromatic compounds is influenced by the relative bond strengths and the stability of the resulting fragments.[2][3] A primary fragmentation pathway is the loss of the iodine atom, which is the weakest C-halogen bond, to give a fragment at m/z 145/147. Subsequent loss of carbon monoxide (CO) from the phenolic ring can lead to a fragment at m/z 117/119.
Caption: Proposed EI-MS fragmentation pathway for 2-Chloro-4-fluoro-5-iodophenol.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum provides valuable information about the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of solid 2-Chloro-4-fluoro-5-iodophenol is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.
-
Spectrum Generation: The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).
Data Presentation: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3550-3200 (broad) | O-H stretch (phenolic) |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1260-1180 | C-O stretch (phenolic) |
| 1100-1000 | C-F stretch |
| 850-550 | C-Cl stretch |
| ~500 | C-I stretch |
Interpretation of the IR Spectrum
The IR spectrum of 2-Chloro-4-fluoro-5-iodophenol is expected to display several characteristic absorption bands. A broad and strong absorption in the region of 3550-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[4][5][6][7][8]
Aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ region.[9][10][11] The characteristic C=C stretching vibrations of the benzene ring will be observed as a series of peaks between 1600 and 1450 cm⁻¹.[12][13]
The C-O stretching vibration of the phenol is expected in the 1260-1180 cm⁻¹ range. The carbon-halogen stretching vibrations will appear at lower wavenumbers. The C-F stretch is typically found between 1100-1000 cm⁻¹, the C-Cl stretch between 850-550 cm⁻¹, and the C-I stretch at approximately 500 cm⁻¹.[14][15]
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.[16][17][18][19][20] For 2-Chloro-4-fluoro-5-iodophenol, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of the hydrogen and carbon atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 2-Chloro-4-fluoro-5-iodophenol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).
-
Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., broadband decoupling) is used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
Data Presentation: Predicted ¹H and ¹³C NMR Data
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -OH | 5.0 - 6.0 | Broad Singlet | - |
| H-3 | ~7.3 | Doublet | ³J(H,F) ≈ 8-10 |
| H-6 | ~7.0 | Doublet | ⁴J(H,F) ≈ 2-4 |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 (C-F) | ~155-160 (d, ¹J(C,F) ≈ 240-250 Hz) |
| C-1 (C-OH) | ~150-155 |
| C-2 (C-Cl) | ~120-125 |
| C-6 | ~115-120 |
| C-3 | ~110-115 |
| C-5 (C-I) | ~85-90 |
Note: These are predicted values based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary slightly.
Interpretation of the NMR Spectra
¹H NMR: The spectrum is expected to be relatively simple due to the presence of only two aromatic protons. The phenolic proton (-OH) will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic proton at position 3 (H-3) will be a doublet due to coupling with the fluorine at position 4. The proton at position 6 (H-6) will also appear as a doublet due to a smaller four-bond coupling to the fluorine. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing and deshielding effects of the halogen substituents.
¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the benzene ring. The carbon atom bonded to fluorine (C-4) will exhibit a large one-bond coupling constant (¹J(C,F)), appearing as a doublet. The carbon attached to the iodine (C-5) is expected to be the most upfield among the aromatic carbons due to the heavy atom effect of iodine. The other carbon signals will be influenced by the combined electronic effects of all the substituents. The use of online prediction tools can further refine these estimated chemical shifts.[21][22][23][24][25][26]
Caption: General workflow for ¹H and ¹³C NMR spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of 2-Chloro-4-fluoro-5-iodophenol through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a detailed and validated structural characterization. The predicted data and interpretation presented in this guide offer a robust framework for researchers working with this compound, facilitating its identification and use in further scientific endeavors. The synergy of these analytical techniques allows for an unambiguous confirmation of the molecular structure, which is a critical step in any chemical research and development pipeline.
References
-
Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-fluorophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodine/Phenol Reaction Progress Summary. Retrieved from [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]
-
Oklahoma Academy of Science. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]
-
Magritek. (n.d.). Aromatic Systems and JRES Experiments. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted). Retrieved from [Link]
-
Risø National Laboratory. (n.d.). Iodination of phenol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorophenol. Retrieved from [Link]
-
ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Iodophenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
The Automated Topology Builder. (n.d.). 4-Iodophenol | C6H5IO | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]
-
ResearchGate. (n.d.). The application of empirical methods of 13C NMR chemical shift prediction as a filter for stereoisomer discrimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]Groups)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. fiveable.me [fiveable.me]
- 13. m.youtube.com [m.youtube.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. longdom.org [longdom.org]
- 17. process-nmr.com [process-nmr.com]
- 18. microbenotes.com [microbenotes.com]
- 19. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. ijirset.com [ijirset.com]
- 21. CASPRE [caspre.ca]
- 22. docs.chemaxon.com [docs.chemaxon.com]
- 23. acdlabs.com [acdlabs.com]
- 24. PROSPRE [prospre.ca]
- 25. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
